REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].[N-:15]=[N+]=[N-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.[C:39]1([CH3:49])[CH:44]=[CH:43][C:42]([S:45]([OH:48])(=[O:47])=[O:46])=[CH:41][CH:40]=1>C1COCC1.O>[NH2:15][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].[CH3:49][C:39]1[CH:44]=[CH:43][C:42]([S:45]([OH:48])(=[O:47])=[O:46])=[CH:41][CH:40]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
1664.7 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
7500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
425.6 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
889 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1304 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5.6 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the pale yellow slurry at RT under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled condenser
|
Type
|
TEMPERATURE
|
Details
|
nitrogen blanket, mechanical stirrer and cooling bath
|
Type
|
WASH
|
Details
|
Rinse into the flask with water (135 mL)
|
Type
|
ADDITION
|
Details
|
add water (260 mL)
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Filter the resulting orange slurry over a thin pad of Celite®
|
Type
|
WASH
|
Details
|
rinse with THF (1 L)
|
Type
|
ADDITION
|
Details
|
Charge
|
Type
|
ADDITION
|
Details
|
Add the two portions of intermediate mixture
|
Type
|
ADDITION
|
Details
|
via addition funnels to the individual flasks over four hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
by addition rate
|
Type
|
ADDITION
|
Details
|
On completion of addition
|
Type
|
STIRRING
|
Details
|
stir the slurry at ambient temperature for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filter solids from both reactors onto the same filter
|
Type
|
WASH
|
Details
|
Wash both flasks
|
Type
|
CUSTOM
|
Details
|
Dry in a vacuum oven at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)C1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.23 mol | |
AMOUNT: MASS | 2340 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |